

# 6-(Aminomethyl)isoquinolin-1-amine solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: 6-(Aminomethyl)isoquinolin-1-amine

Cat. No.: B3349356

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## In-Depth Technical Guide: 6-(Aminomethyl)isoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-(Aminomethyl)isoquinolin-1-amine** is a heterocyclic organic compound featuring an isoquinoline core substituted with an aminomethyl group at the 6-position and an amine group at the 1-position.[1] Isoquinoline derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[2][3] This guide provides a technical overview of the available solubility information for **6-(Aminomethyl)isoquinolin-1-amine**, general experimental protocols for solubility determination, and its relevant biological context, particularly in the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.

Chemical Properties of **6-(Aminomethyl)isoquinolin-1-amine**

Property	Value	Source
Molecular Formula	C10H11N3	PubChem[1]
Molecular Weight	173.21 g/mol	PubChem[1]
IUPAC Name	6-(aminomethyl)isoquinolin-1-amine	PubChem[1]
PubChem CID	22169775	PubChem[1]
ChEMBL ID	ChEMBL1643355	PubChem[1]
CAS Number	215454-95-8	PubChem[1]

## Solubility Profile

Specific quantitative solubility data for **6-(Aminomethyl)isoquinolin-1-amine** in DMSO and other common laboratory solvents is not readily available in the public domain. However, qualitative solubility information for a structurally related compound, 6-aminoisoquinoline, can provide some initial guidance.

### Qualitative Solubility of 6-Aminoisoquinoline

Solvent	Solubility
Dimethylformamide (DMF)	Slightly Soluble
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble
Methanol	Slightly Soluble

Data sourced from ChemicalBook for the related compound 6-aminoisoquinoline.[4]

Given the structural similarity, it can be inferred that **6-(Aminomethyl)isoquinolin-1-amine** may also exhibit limited solubility in DMSO. The presence of two primary amine groups might slightly increase its polarity compared to 6-aminoisoquinoline.

# Experimental Protocol for Solubility Determination of Amine Compounds

For researchers requiring precise solubility data, the following generalized experimental protocol can be adapted to determine the solubility of **6-(Aminomethyl)isoquinolin-1-amine** in various solvents.

Objective: To determine the solubility of an amine compound in a specific solvent at a given temperature.

Materials:

- Amine compound (e.g., **6-(Aminomethyl)isoquinolin-1-amine**)
- Selected solvents (e.g., DMSO, water, ethanol, etc.)
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

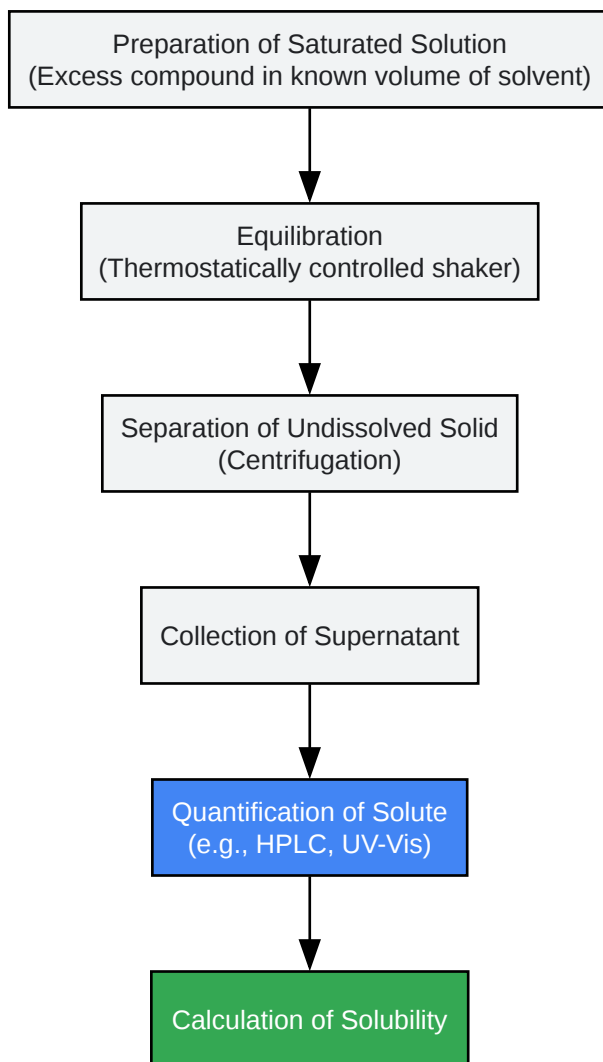
Procedure:

- Preparation of Saturated Solutions:
  - Accurately weigh an excess amount of the amine compound and add it to a known volume of the selected solvent in a sealed vial.
  - Agitate the mixture using a vortex mixer to ensure initial dispersion.

- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation.
- Separation of Undissolved Solid:
  - After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
  - Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
- Quantification of Solute Concentration:
  - Prepare a series of standard solutions of the amine compound with known concentrations in the same solvent.
  - Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
  - Analyze the standard solutions and the diluted supernatant using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
  - Construct a calibration curve from the data of the standard solutions.
  - Determine the concentration of the amine compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.
- Calculation of Solubility:
  - Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Below is a DOT script for a logical workflow of this experimental protocol.

## Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of a compound.

## Biological Context: Inhibition of the ROCK Signaling Pathway

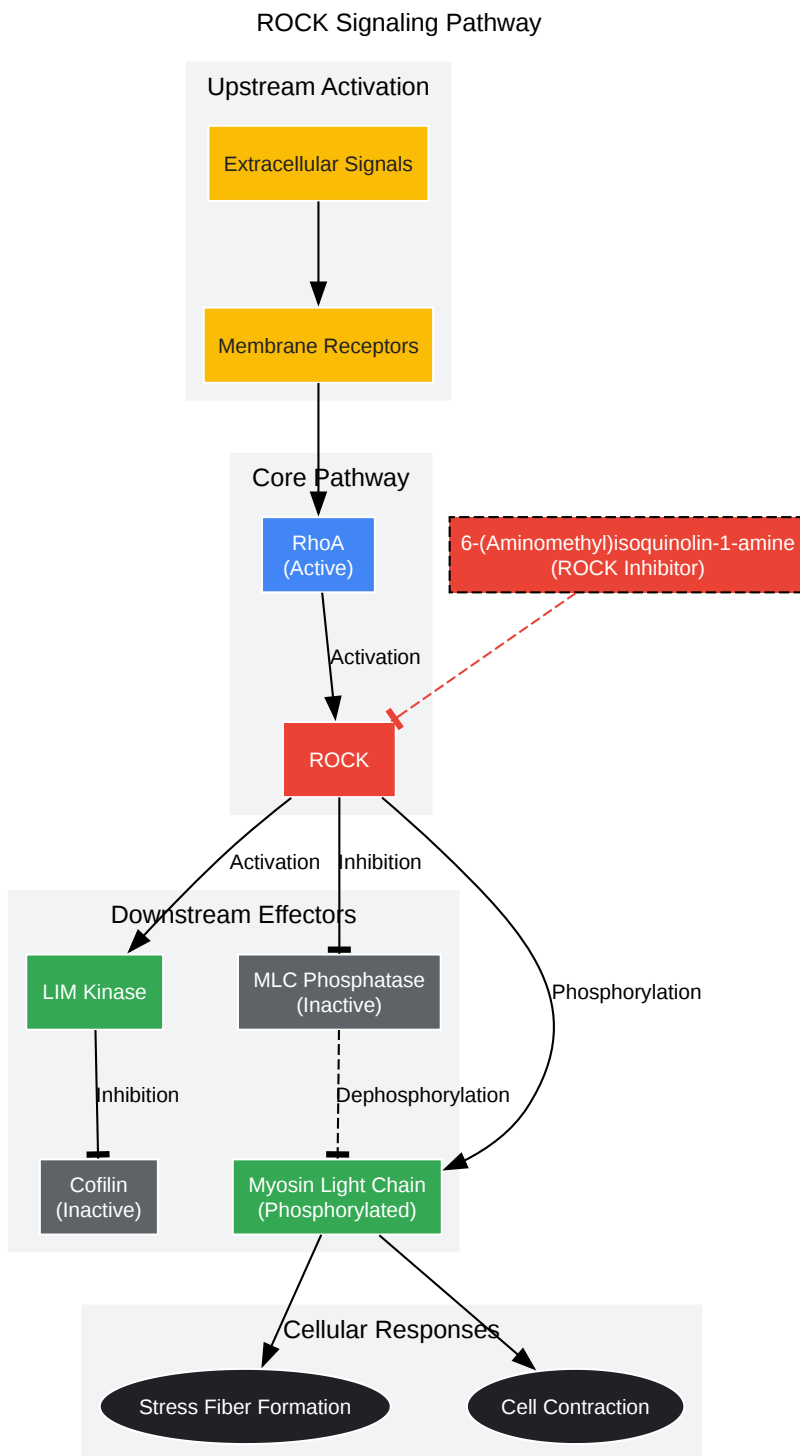
Derivatives of isoquinolin-1-amine have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[5][6] The ROCK signaling pathway plays a crucial

role in various cellular processes, including cell adhesion, motility, and contraction, making it a significant target in drug discovery for conditions such as cardiovascular diseases and cancer.  
[7][8]

The Rho/ROCK signaling pathway is a major transducer of inhibitory signals within the central nervous system.[9] This pathway can be activated by various membrane receptors and is centrally involved in cell growth, differentiation, and migration.[9] ROCK inhibitors, such as isoquinoline derivatives, can modulate these cellular functions and have therapeutic potential.  
[6][7] For instance, ROCK inhibitors have been investigated for their role in anti-hypertension, anti-erectile dysfunction, and the inhibition of tumor metastasis.[7]

The downstream effects of ROCK activation include the phosphorylation of Myosin Light Chain (MLC), which promotes stress fiber formation and cellular contraction. ROCK also influences the actin cytoskeleton by phosphorylating and inactivating MLC phosphatase, further increasing MLC phosphorylation.[8]

The following diagram illustrates the core components of the ROCK signaling pathway.



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Caption: The ROCK signaling pathway and the inhibitory action of **6-(Aminomethyl)isoquinolin-1-amine**.

## Conclusion

While specific quantitative solubility data for **6-(Aminomethyl)isoquinolin-1-amine** remains to be published, this guide provides a framework for researchers by presenting qualitative data for a related compound and a detailed protocol for experimental solubility determination.

Furthermore, the established role of isoquinolin-1-amine derivatives as ROCK inhibitors highlights the biological significance of this compound class. The provided diagram of the ROCK signaling pathway offers a visual representation of the mechanism of action for these potential therapeutic agents. Further research into the precise solubility and biological activity of **6-(Aminomethyl)isoquinolin-1-amine** is warranted to fully elucidate its potential in drug development.

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